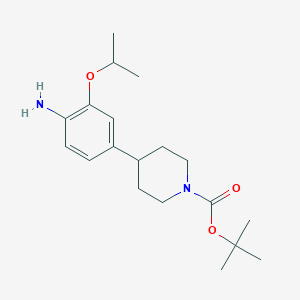

Tert-butyl 4-(4-amino-3-isopropoxyphenyl)piperidine-1-carboxylate

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for this compound is tert-butyl 4-[4-amino-3-(propan-2-yloxy)phenyl]piperidine-1-carboxylate . This name reflects its core structure: a piperidine ring substituted at the 4-position with a phenyl group bearing amino (-NH₂) and isopropoxy (-OCH(CH₃)₂) groups at the 4- and 3-positions, respectively. The piperidine nitrogen is further functionalized with a tert-butoxycarbonyl (Boc) protecting group.

The molecular formula, C₁₇H₂₆N₂O₃ , corresponds to a molecular weight of 306.41 g/mol. Key structural features include:

- A piperidine core (C₅H₁₀N) providing a six-membered nitrogen-containing ring.

- A para-amino-substituted phenyl group (C₆H₄(NH₂)(OCH(CH₃)₂)) attached to the piperidine.

- A tert-butyl ester group (-COO-C(CH₃)₃) at the piperidine’s 1-position.

The Boc group serves dual roles: it protects the piperidine nitrogen during synthetic steps and modulates the compound’s solubility and stability.

Three-Dimensional Conformational Analysis of Piperidine Core

The piperidine ring adopts a chair conformation to minimize steric strain, with substituents orienting to balance electronic and spatial factors. Computational modeling of analogous piperidine carboxylates reveals the following conformational preferences:

- Boc Group Orientation : The bulky tert-butyl moiety occupies an equatorial position to avoid 1,3-diaxial interactions with the piperidine hydrogen atoms.

- Phenyl Group Placement : The 4-phenyl substituent aligns equatorially, allowing its aromatic system to project outward without clashing with the Boc group.

- Ring Puckering : Minor puckering distortions may occur due to intramolecular hydrogen bonding between the amino group and the ester carbonyl oxygen.

For example, in the closely related compound tert-butyl 4-(4-amino-3-methoxyphenyl)piperidine-1-carboxylate , X-ray crystallography confirms a chair conformation with equatorial phenyl and axial methoxy groups. Substituting methoxy with the larger isopropoxy group likely exacerbates steric crowding, favoring a more pronounced equatorial orientation.

Electronic Effects of Isopropoxy and Tert-butyl Substituents

The compound’s electronic profile is shaped by its substituents:

| Substituent | Electronic Effect | Impact on Reactivity |

|---|---|---|

| Isopropoxy | Electron-donating via resonance (+M) | Activates phenyl ring for electrophilic substitution |

| tert-Butyl | Electron-donating via induction (+I) | Stabilizes ester carbonyl via hyperconjugation |

| Amino | Strong electron-donating (+M, +I) | Enhances nucleophilicity of the aryl ring |

The isopropoxy group’s electron-donating resonance effect increases electron density at the phenyl ring’s 3-position, making it susceptible to electrophilic attack. Meanwhile, the tert-butyl group’s inductive effects stabilize the ester carbonyl, reducing its electrophilicity compared to unsubstituted esters.

Comparative studies with tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate (lacking the isopropoxy group) show that the addition of the alkoxy substituent red-shifts the UV-Vis absorption maximum by ~15 nm, indicating extended conjugation.

Comparative Structural Analysis with Related Piperidine Carboxylates

The structural uniqueness of tert-butyl 4-(4-amino-3-isopropoxyphenyl)piperidine-1-carboxylate becomes evident when compared to analogs:

The isopropoxy group’s branched structure confers greater lipophilicity than linear alkoxy chains (e.g., propoxy), enhancing membrane permeability in biological systems. Conversely, replacing the Boc group with a hydroxyl (as in 1-(4-amino-3-propoxyphenyl)piperidin-3-ol) increases polarity but reduces metabolic stability.

Properties

IUPAC Name |

tert-butyl 4-(4-amino-3-propan-2-yloxyphenyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O3/c1-13(2)23-17-12-15(6-7-16(17)20)14-8-10-21(11-9-14)18(22)24-19(3,4)5/h6-7,12-14H,8-11,20H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRAARPHSFOTACG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)C2CCN(CC2)C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Procedure (Adapted from )

-

Reagents :

-

Piperidine boronate : tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate

-

Aryl halide : 4-Bromo-3-isopropoxyaniline

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)

-

Base : K₂CO₃ or NaHCO₃

-

Solvent : Tetrahydrofuran (THF)/H₂O or 1,2-dimethoxyethane (DME)

-

-

Conditions :

-

Temperature: 80–100°C

-

Time: 12–24 hours

-

Atmosphere: Nitrogen or argon

-

-

Workup :

-

Extraction with ethyl acetate

-

Purification via flash chromatography (20–40% EtOAc/hexane)

-

Mechanistic Insights

The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the boronate, and reductive elimination to form the C–C bond. Steric hindrance from the isopropoxy group necessitates elevated temperatures.

Boc Protection/Deprotection in Multi-Step Synthesis

The tert-butoxycarbonyl (Boc) group is critical for protecting the piperidine nitrogen during functionalization of the aromatic ring.

Boc Deprotection (Adapted from )

-

Reagents :

-

Trifluoroacetic acid (TFA) in DCM

-

Alternative: HCl in dioxane

-

-

Conditions :

-

Temperature: 0°C to RT

-

Time: 1–4 hours

-

Reductive Amination for Amino Group Installation

The 4-amino group on the aryl ring is often introduced via catalytic hydrogenation or Staudinger reactions.

Nitro Group Reduction (Adapted from )

-

Reagents :

-

Nitro precursor: tert-Butyl 4-(3-isopropoxy-4-nitrophenyl)piperidine-1-carboxylate

-

Catalyst: Pd/C or Raney Ni

-

Hydrogen source: H₂ gas or ammonium formate

-

-

Conditions :

-

Solvent: Methanol or ethanol

-

Pressure: 1–3 atm H₂

-

Temperature: 25–50°C

-

Isopropoxy Group Installation

The 3-isopropoxy substituent is typically introduced via nucleophilic aromatic substitution (SNAr) or Ullmann coupling.

SNAr Reaction (Adapted from )

-

Reagents :

-

Fluorinated precursor: tert-Butyl 4-(4-amino-3-fluorophenyl)piperidine-1-carboxylate

-

Nucleophile: Sodium isopropoxide

-

Solvent: Dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP)

-

-

Conditions :

-

Temperature: 100–120°C

-

Time: 6–12 hours

-

Comparative Analysis of Methods

| Method | Key Step | Advantages | Limitations |

|---|---|---|---|

| Suzuki-Miyaura coupling | Aryl-piperidine bond formation | High functional group tolerance | Requires anhydrous conditions |

| Boc protection | Nitrogen protection | Prevents undesired side reactions | Acid-sensitive intermediates require care |

| Reductive amination | Amino group installation | High yields with mild conditions | Risk of over-reduction |

| SNAr | Isopropoxy introduction | Efficient for electron-deficient aromatics | Limited to activated substrates |

Optimization Challenges and Solutions

-

Steric Hindrance : The 3-isopropoxy group slows coupling reactions; using bulky ligands (e.g., XPhos) improves efficiency.

-

Regioselectivity : Directed ortho-metalation (DoM) ensures precise functionalization of the aryl ring.

-

Purification : Silica gel chromatography with gradient elution (hexane/EtOAc) resolves Boc-protected intermediates.

Recent Advances (Post-2020)

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-amino-3-isopropoxyphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or isopropoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C17H26N2O3

- Molecular Weight : 306.40 g/mol

- CAS Number : 1089280-53-4

The compound features a piperidine ring substituted with an amino group and an isopropoxyphenyl moiety, which contributes to its biological activity.

Medicinal Chemistry

Tert-butyl 4-(4-amino-3-isopropoxyphenyl)piperidine-1-carboxylate has been studied for its potential as a therapeutic agent in various conditions:

- Antidepressant Activity : Research indicates that compounds with similar structures may exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. The piperidine structure is known to influence central nervous system activity, making it a candidate for further investigation in treating mood disorders .

- Anticancer Properties : Some studies suggest that derivatives of piperidine compounds can inhibit cancer cell proliferation. The introduction of specific substituents, such as the amino and isopropoxy groups in this compound, may enhance its efficacy against certain cancer types by targeting specific cellular pathways involved in tumor growth .

Synthesis and Derivatives

The synthesis of tert-butyl 4-(4-amino-3-isopropoxyphenyl)piperidine-1-carboxylate typically involves multi-step organic reactions, including:

- Amine Protection Strategies : Protecting groups are often used to ensure selective reactions occur at desired sites on the molecule during synthesis.

- Coupling Reactions : The formation of the piperidine ring can be achieved through coupling reactions with appropriate precursors, allowing for the introduction of the amino and isopropoxy groups .

Case Study 1: Antidepressant Efficacy

A study published in a peer-reviewed journal explored the antidepressant effects of piperidine derivatives. In animal models, compounds similar to tert-butyl 4-(4-amino-3-isopropoxyphenyl)piperidine-1-carboxylate demonstrated significant reductions in depressive-like behaviors when administered over a period of time. These findings suggest that further clinical trials could be warranted to assess the safety and efficacy of this compound in human subjects .

Case Study 2: Cancer Cell Proliferation Inhibition

Another research project investigated the impact of piperidine-based compounds on cancer cell lines. The results indicated that tert-butyl 4-(4-amino-3-isopropoxyphenyl)piperidine-1-carboxylate inhibited the growth of specific cancer cell lines through apoptosis induction. This study highlights the potential for this compound as a lead structure for developing new anticancer drugs .

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-amino-3-isopropoxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Functional Group Effects

Table 1: Key Structural and Functional Differences

†Calculated based on standard atomic weights.

Biological Activity

Tert-butyl 4-(4-amino-3-isopropoxyphenyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : Tert-butyl 4-(4-amino-3-isopropoxyphenyl)-1-piperidinecarboxylate

- Molecular Formula : C17H26N2O3

- Molecular Weight : 306.40 g/mol

- CAS Number : 1089280-53-4

The compound's biological activity is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It has been shown to modulate the activity of:

- GABA Receptors : Tert-butyl derivatives exhibit significant effects on γ-aminobutyric acid type A (GABA_A) receptors, which are crucial for inhibitory neurotransmission in the central nervous system (CNS) . The structural modifications in piperidine derivatives enhance their binding affinity and efficacy at these receptors.

- Acetylcholinesterase Inhibition : Similar compounds have demonstrated the ability to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive function .

Biological Activity Overview

The biological activities of tert-butyl 4-(4-amino-3-isopropoxyphenyl)piperidine-1-carboxylate can be summarized as follows:

Case Studies and Research Findings

- Neuroprotective Effects : In vitro studies have indicated that similar piperidine derivatives can protect astrocytes from amyloid-beta-induced toxicity. The protective mechanism involves reducing oxidative stress and inflammatory cytokine release, which are critical in neurodegenerative diseases like Alzheimer's .

- Cognitive Enhancement : Research has shown that compounds with structural similarities to tert-butyl 4-(4-amino-3-isopropoxyphenyl)piperidine-1-carboxylate can improve memory and learning tasks in animal models. This is attributed to their action on cholinergic pathways and GABAergic modulation .

- Structure-Activity Relationship (SAR) : Studies have established SARs for piperidine derivatives, identifying key structural features that enhance receptor affinity and biological potency. Modifications at the piperidine nitrogen or the aromatic ring significantly affect the compound's pharmacological profile .

Q & A

Q. What advanced spectroscopic techniques elucidate its interaction with biological macromolecules?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.